2-Amino-5-oxohexanoic acid;hydrobromide
Description
Significance of Alpha-Keto Amino Acids in Chemical and Biochemical Research
Alpha-keto acids are pivotal intermediates in the biosynthesis and degradation of amino acids. Through transamination reactions, they can be converted into their corresponding amino acids, a fundamental process for maintaining the cellular pool of these essential building blocks of proteins. A well-known example is alpha-ketoglutarate, a key intermediate in the citric acid cycle, which can be transaminated to form glutamate (B1630785). nih.gov This highlights the central role of alpha-keto acids in cellular energy production and nitrogen metabolism. nih.govebi.ac.uk
The alpha-keto acid dehydrogenase complexes are a family of enzymes that catalyze the oxidative decarboxylation of alpha-keto acids, playing a crucial role in bioenergetics. nih.gov These complexes are vital for connecting the metabolism of monosaccharides, amino acids, and fatty acids to mitochondrial ATP production. nih.gov Their dysfunction has been implicated in various metabolic disorders, underscoring the importance of studying these pathways and the molecules involved.
Historical Context of Academic Investigations into 2-Amino-5-oxohexanoic Acid
While the broader class of alpha-keto acids has been a subject of intense scientific scrutiny for decades, the specific academic history of 2-Amino-5-oxohexanoic acid is more recent and focused. Much of the foundational research has centered on its parent molecule and related structures. For instance, studies on the synthesis of related compounds, such as (S)-2,6-diamino-5-oxohexanoic acid, have been undertaken to explore their potential as intermediates in the creation of alpha-aminoadipic acid peptides. google.com Research into similar compounds, like 2-amino-5-hydroxyhexanoic acid isolated from Crotalaria juncea seeds, has also contributed to the understanding of the biological activities of amino acids with modified side chains. nih.gov
Specific investigations into 2-Amino-5-oxohexanoic acid;hydrobromide have been driven by its potential as a biochemical probe. A notable application that has emerged from academic research is its use as a potential inhibitor of the enzyme carbamyl phosphate (B84403) synthetase (CPS) in Escherichia coli. scbt.com This line of inquiry places the compound within the context of enzyme kinetics and inhibitor design, aiming to understand and modulate key bacterial metabolic pathways.
Structural Classification and Nomenclature Considerations for this compound
From a structural standpoint, 2-Amino-5-oxohexanoic acid is a non-proteinogenic alpha-amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins during translation. nih.gov It is functionally related to hexanoic acid. nih.govebi.ac.uk The molecule possesses a chiral center at the alpha-carbon, meaning it can exist as different stereoisomers.
The hydrobromide salt form, this compound, is formed by the reaction of the basic amino group with hydrobromic acid. This salt formation is often employed to improve the stability and handling of the compound for research purposes.
The systematic IUPAC name for the parent compound is 2-amino-5-oxohexanoic acid. nih.gov
Interactive Data Table: Physicochemical Properties of 2-Amino-5-oxohexanoic Acid
| Property | Value | Source |
| Molecular Formula | C6H11NO3 | nih.gov |
| Molecular Weight | 145.16 g/mol | nih.gov |
| IUPAC Name | 2-amino-5-oxohexanoic acid | nih.gov |
| InChI | InChI=1S/C6H11NO3/c1-4(8)2-3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10) | nih.gov |
| InChIKey | KSIJECNNZVKMJG-UHFFFAOYSA-N | nih.gov |
| SMILES | CC(=O)CCC(C(=O)O)N | nih.gov |
| ChEBI ID | CHEBI:19450 | nih.govebi.ac.uk |
| PubChem CID | 440805 | nih.gov |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 1217856-43-3 | scbt.com |
| Molecular Formula | C6H12BrNO3 | scbt.com |
| Molecular Weight | 226.07 g/mol | scbt.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H12BrNO3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-amino-5-oxohexanoic acid;hydrobromide |
InChI |
InChI=1S/C6H11NO3.BrH/c1-4(8)2-3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H |
InChI Key |
MZQKNRUNFROUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(C(=O)O)N.Br |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 Amino 5 Oxohexanoic Acid and Functionalized Variants
Chemoenzymatic Synthetic Routes for 2-Amino-5-oxohexanoic Acid and Analogs
Chemoenzymatic synthesis combines the high selectivity and mild reaction conditions of biocatalysis with the versatility of traditional organic chemistry, offering efficient and environmentally benign routes to complex molecules. nih.gov
Reductive amination catalyzed by amino acid dehydrogenases (AADHs) or engineered amine dehydrogenases (AmDHs) represents a powerful method for the asymmetric synthesis of α-amino acids from their corresponding α-keto acid precursors. wikipedia.orgwpmucdn.com This process involves the conversion of a carbonyl group to an amine via an imine intermediate, utilizing a hydride source, typically from a nicotinamide (B372718) cofactor (NADH or NADPH). wikipedia.orgnih.gov
The synthesis of 2-amino-5-oxohexanoic acid via this method would start from 2,5-dioxohexanoic acid. An appropriate dehydrogenase enzyme would catalyze the stereoselective amination of the α-keto group, using ammonia (B1221849) as the amine source. wpmucdn.com A key advantage of this enzymatic approach is the potential for high enantioselectivity, often yielding the desired (S)- or (R)-amino acid with excellent enantiomeric excess (>99% ee). wpmucdn.comnih.gov
To drive the reaction to completion, a cofactor regeneration system is essential. This is commonly achieved by coupling the primary reaction with a second enzymatic reaction. For instance, formate (B1220265) dehydrogenase (FDH) can be used to oxidize formate to carbon dioxide, regenerating NADH from NAD+. This dual-enzyme system is highly atom-efficient, with inorganic carbonate as the only significant byproduct. nih.gov
Table 1: Key Components in a Dehydrogenase-Catalyzed Reductive Amination System
| Component | Function | Example |
| Substrate | The α-keto acid precursor | 2,5-Dioxohexanoic acid |
| Primary Enzyme | Catalyzes the reductive amination | Amino Acid Dehydrogenase (AADH) or Amine Dehydrogenase (AmDH) |
| Amine Source | Provides the amino group | Ammonia (e.g., from ammonium (B1175870) formate or ammonium chloride buffer) nih.gov |
| Cofactor | Provides reducing equivalents | NADH or NADPH |
| Regeneration Enzyme | Recycles the oxidized cofactor | Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH) wpmucdn.com |
| Sacrificial Substrate | Consumed by the regeneration enzyme | Formate or Glucose wpmucdn.com |
To overcome the costs associated with using isolated enzymes, whole-cell biotransformation using recombinant microbial systems is an attractive alternative. In this approach, a host organism, typically Escherichia coli, is genetically engineered to overexpress the required enzymes, such as the amino acid dehydrogenase and the cofactor-regenerating enzyme (e.g., FDH). researchgate.net
This whole-cell biocatalyst can then be used directly in the reaction medium. The microbial host provides a cellular environment where the enzymes are stable and the cofactor is naturally present and regenerated by the cell's own metabolic machinery or by the co-expressed regeneration enzyme. This simplifies the process by eliminating the need for enzyme purification and the external addition of expensive cofactors. researchgate.net For the synthesis of 2-amino-5-oxohexanoic acid, a recombinant E. coli strain expressing a suitable AADH could be incubated with the 2,5-dioxohexanoic acid substrate and an ammonia source, leading to the accumulation of the desired amino acid product in the culture medium.
Multistep Organic Synthesis of 2-Amino-5-oxohexanoic Acid and Its Derivatives
Traditional multistep organic synthesis provides a highly versatile platform for producing a wide range of amino acid analogs, allowing for precise control over the molecular architecture.
The initial step in the synthesis is the construction of the six-carbon chain that forms the hexanoic acid backbone. Various established synthetic methodologies can be employed to achieve this.
One common strategy is the malonic ester synthesis . This method involves the alkylation of diethyl malonate with a suitable four-carbon electrophile. For instance, reacting the sodium salt of diethyl malonate with a 4-halobutan-2-one derivative (with the ketone group appropriately protected) would introduce the required carbon skeleton. Subsequent hydrolysis and decarboxylation would then yield the 5-oxohexanoic acid core structure. libretexts.org
Alternatively, organometallic approaches, such as Grignard reactions , can be used. A three-carbon Grignard reagent could react with a three-carbon electrophile containing a latent carboxylic acid and a ketone function to assemble the six-carbon chain. youtube.com A process for the preparation of 5-oxohexanoic acid has also been patented, providing a direct precursor for subsequent functionalization. google.com
With the 5-oxohexanoic acid backbone in hand, the next critical step is the introduction of the α-amino group. A classic and effective method is the amination of an α-bromo acid . libretexts.org This sequence begins with the α-bromination of 5-oxohexanoic acid using reagents like bromine in the presence of a phosphorus catalyst (PBr₃), a reaction known as the Hell-Volhard-Zelinskii reaction. This yields 2-bromo-5-oxohexanoic acid. nih.gov Subsequent reaction of the α-bromo intermediate with an excess of ammonia results in a nucleophilic substitution (SN2) reaction, displacing the bromide and installing the α-amino group to form 2-amino-5-oxohexanoic acid. libretexts.org
Another powerful method is the amidomalonate synthesis . This route starts with diethyl acetamidomalonate. Deprotonation with a base like sodium ethoxide creates a nucleophilic enolate, which is then alkylated with a suitable electrophile, such as 1-chloro-3-butanone. The resulting intermediate is then subjected to acidic hydrolysis and heat, which removes the protecting groups and decarboxylates the malonate moiety to afford the final α-amino acid. libretexts.org
Table 2: Comparison of Synthetic Methods for α-Amino Group Introduction
| Method | Starting Material | Key Reagents | Intermediate |
| Amination of α-Bromo Acid | 5-Oxohexanoic acid | 1. Br₂, PBr₃ 2. Excess NH₃ | 2-Bromo-5-oxohexanoic acid nih.gov |
| Amidomalonate Synthesis | Diethyl acetamidomalonate | 1. NaOEt 2. 1-chloro-3-butanone 3. H₃O⁺, Δ | Alkylated amidomalonate |
The synthesis of a single enantiomer of 2-amino-5-oxohexanoic acid is crucial for many biological applications. This is typically achieved by employing chiral starting materials or asymmetric catalysts.
A highly effective strategy is to start from a "chiral pool" molecule, a readily available and inexpensive enantiopure natural product. L-glutamic acid is an excellent starting material for the synthesis of (S)-2-amino-5-oxohexanoic acid. The synthesis can proceed through the protection of the amino and α-carboxylic acid groups, followed by the selective reduction of the side-chain carboxylic acid to an alcohol. This alcohol can then be converted to a leaving group (e.g., a tosylate or bromide) and used in a coupling reaction with a three-carbon nucleophile (e.g., an organocuprate derived from acetone) to build the final carbon skeleton. Deprotection would then yield the target molecule. A similar strategy has been used to synthesize the related (S)-2,6-diamino-5-oxohexanoic acid from L-2-aminoadipic acid. google.com
Another approach involves the asymmetric hydrogenation of a prochiral enamine precursor. A dehydroamino acid derivative, formed by condensation of an N-acylglycinate with 3-oxobutanal, can be hydrogenated using a chiral transition metal catalyst (e.g., a rhodium complex with a chiral phosphine (B1218219) ligand like BINAP). This method can provide high enantioselectivity, leading to the desired (S)-enantiomer. libretexts.org
Once the enantiopure (S)-2-amino-5-oxohexanoic acid is synthesized, it can be converted to its hydrobromide salt by treatment with an aqueous or ethereal solution of hydrobromic acid (HBr). scbt.com This provides a stable, crystalline solid that is convenient for storage and handling. scbt.com
Advanced Derivatization Chemistry for Expanding Research Applications
2-Amino-5-oxohexanoic acid is a non-proteinogenic α-amino acid that possesses three distinct functional groups: a primary amine at the C2 position, a carboxylic acid at the C1 position, and a ketone at the C5 position. nih.govebi.ac.uk This trifunctional architecture provides a versatile scaffold for advanced chemical modifications. The strategic derivatization of each of these sites enables the synthesis of a diverse range of molecular tools, probes, and structural analogs for specialized research applications. The selective modification of one functional group while preserving the others is key to developing highly specific derivatives.
Modifications of the Amino Group for Probe Development
The primary amino group is a prime target for chemical modification, particularly for the development of chemical probes used in molecular recognition and bio-imaging. The goal of such modifications is often to conjugate a reporter molecule, such as a fluorophore or an affinity tag, without significantly altering the core structure's intended biological interactions.
A principal strategy involves the acylation of the α-amino group. This can be achieved by reacting the amino acid with an activated form of a reporter molecule. For instance, fluorescent dyes like BODIPY, which are engineered to react with amino groups, can be used to create fluorescently labeled versions of the amino acid. researchgate.net These probes produce a unique photophysical response upon coupling, allowing for sensitive detection and identification. researchgate.net The development of such probes can enable high-sensitivity fluorescence detection for a variety of applications. researchgate.net
Another advanced application is the functionalization of scanning probe microscopy (SPM) tips. In this technique, a molecule derived from an amino acid can be attached to the tip of a probe to create a "sensitised probe." nih.gov This modification allows the probe to have chemically specific interactions with target amino acids in a peptide sequence, enabling their identification and spatial mapping. nih.gov
Before modification, the amino group is often protected to allow for reactions at other sites on the molecule. A common protecting group is the Fluorenylmethyloxycarbonyl (Fmoc) group, which can be introduced by reacting the amino acid with a reagent like 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu). google.com This protection is stable under various conditions but can be selectively removed when needed.
Table 1: Strategies for Amino Group Modification
| Modification Strategy | Reagent/Method Example | Purpose/Application | Citation |
| Fluorescent Labeling | BODIPY-based dye with a reactive group (e.g., NHS ester) | Creation of fluorescent probes for bio-imaging and sensing | researchgate.net |
| Probe Sensitization | Covalent attachment to a scanning probe microscopy (SPM) tip | Development of chemically sensitive probes for molecular recognition | nih.gov |
| Chemical Protection | 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) | To temporarily block the amine's reactivity during synthesis | google.com |
Functionalizations at the Carboxylic Acid Moiety
The carboxylic acid group offers a second handle for chemical derivatization, enabling modifications that can alter solubility, facilitate conjugation, or create prodrug-like structures.
Esterification is a common transformation. The synthesis of various alkyl or aryl esters can be achieved under acidic conditions with the corresponding alcohol. For example, methyl esters can be prepared using methanol (B129727) with a catalyst like trimethylsilyl (B98337) chloride. tdcommons.org More complex esters, such as propargyl esters, have been synthesized on related heterocyclic structures, demonstrating the feasibility of introducing functionalities like alkynes for click chemistry applications. nih.gov
To facilitate the coupling of the amino acid to other molecules via an amide bond, the carboxylic acid is often converted into a more reactive "activated ester." A widely used method is the formation of an N-hydroxysuccinimide (NHS) ester. mdpi.com This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.com The resulting NHS ester is highly reactive towards primary amines, forming a stable amide bond.
Table 2: Functionalizations of the Carboxylic Acid Moiety
| Modification Strategy | Reagent/Method Example | Resulting Functional Group | Purpose/Application | Citation |
| Esterification | Methanol (MeOH) and an acid catalyst (e.g., TMSCl) | Methyl Ester | Increase lipophilicity, protect the carboxyl group | tdcommons.org |
| Esterification | Propargyl alcohol | Propargyl Ester | Introduce an alkyne handle for click chemistry | nih.gov |
| Activation | N-hydroxysuccinimide (NHS) and Dicyclohexylcarbodiimide (DCC) | N-hydroxysuccinimide Ester | Create a reactive intermediate for amide bond formation | mdpi.com |
Enzymatic and Metabolic Pathways of 2 Amino 5 Oxohexanoic Acid in Non Human Biological Systems
Comparative Biochemical Analysis with Structurally Related Alpha-Keto Acids
Distinctions and Similarities with 2-Oxohexanoic Acid (Alpha-Ketocaproic Acid) in Metabolism
2-Amino-5-oxohexanoic acid and 2-oxohexanoic acid (more commonly known as alpha-ketocaproic acid, a branched-chain keto acid) are structurally related, which suggests potential overlaps and key differences in their metabolic processing. Alpha-ketocaproic acid is a well-studied intermediate in the catabolism of the essential amino acid L-leucine. wikipedia.org
In non-human systems, such as rats, the metabolism of alpha-ketocaproic acid (referred to as α-ketoisocaproate or KIC) is robust. In muscle tissues, it can be reversibly transaminated back to leucine (B10760876) or undergo oxidative decarboxylation. nih.gov The catabolism in the liver is primarily mediated by the mitochondrial branched-chain alpha-keto acid dehydrogenase complex (BCKDC) and, to a lesser extent, by the cytosolic enzyme alpha-ketoisocaproate dioxygenase (KICD). nih.gov In rat muscle homogenates, the degradation of KIC can lead to the accumulation of metabolites like isovalerate and 3-hydroxyisovalerate. nih.gov
Due to the presence of an alpha-amino group, 2-amino-5-oxohexanoic acid would likely be a substrate for aminotransferases, which would transfer its amino group to an alpha-keto acid (like α-ketoglutarate), converting it into a keto-acid and generating an amino acid (like glutamate). This is a fundamental step in the metabolism of most amino acids. nih.gov Following transamination, the resulting carbon skeleton, 6-hydroxy-5-oxohexanoic acid, could potentially enter other metabolic pathways. Conversely, the synthesis of 2-amino-5-oxohexanoic acid could occur via the transamination of a precursor keto-acid.
Below is a comparative table outlining the known and potential metabolic characteristics of these two compounds.
| Feature | 2-Oxohexanoic Acid (Alpha-Ketocaproic Acid) | 2-Amino-5-oxohexanoic Acid |
| Primary Precursor | L-Leucine wikipedia.org | Hypothetically, a corresponding keto-acid precursor via transamination. |
| Key Metabolic Pathways | Branched-chain amino acid catabolism, oxidative decarboxylation, transamination. wikipedia.orgnih.gov | Likely involves transamination, decarboxylation, and oxidation, typical for alpha-amino acids. nih.gov |
| Principal Enzymes | Branched-chain amino acid aminotransferase, Branched-chain alpha-keto acid dehydrogenase complex (BCKDC), alpha-ketoisocaproate dioxygenase (KICD). wikipedia.orgnih.gov | Potentially various aminotransferases, dehydrogenases, and decarboxylases. |
| Primary Location of Metabolism | Liver and muscle tissues in mammals. nih.govnih.gov | Expected to be metabolized in tissues with active amino acid metabolism, such as the liver. |
| Known Metabolic Products | Isovaleryl-CoA, Acetyl-CoA, cholesterol (in liver), isovalerate, 3-hydroxyisovalerate (in muscle). wikipedia.orgnih.gov | Speculatively, transamination would yield 6-hydroxy-5-oxohexanoic acid. Further metabolism is uncharacterized. |
Relationship to 2-Amino-6-oxohexanoic Acid (Allysine) and its Enzymatic Biosynthesis by Lysyl Oxidase
2-Amino-5-oxohexanoic acid is an isomer of 2-amino-6-oxohexanoic acid, commonly known as allysine (B42369). Allysine is a critical, but non-proteinogenic, amino acid derivative that plays a fundamental role in the formation of the extracellular matrix. wikipedia.org It is not incorporated into proteins during translation but is formed post-translationally from specific lysine (B10760008) residues within collagen and elastin (B1584352) precursor proteins. nih.govuniprot.org
The biosynthesis of allysine is catalyzed by the extracellular, copper-dependent enzyme lysyl oxidase (LOX). wikipedia.org This enzyme initiates the cross-linking of collagen and elastin fibers, a process essential for the stability and elasticity of connective tissues. wikipedia.org Lysyl oxidase catalyzes the oxidative deamination of the epsilon-amino group (at the 6-position) of a lysine residue, converting it into a reactive aldehyde group, thus forming allysine. nih.govuniprot.org This aldehyde can then spontaneously react with other lysine or allysine residues to form stable covalent cross-links that strengthen the extracellular matrix. wikipedia.org
The substrate specificity of lysyl oxidase is influenced by the amino acid sequence and local charge surrounding the target lysine residue. nih.gov While the enzyme acts on lysine residues within large protein substrates like collagen and elastin, its interaction with small, free amino acids like 2-amino-5-oxohexanoic acid is not documented. The structural similarity—both being six-carbon alpha-amino acids with an oxo group—is notable. However, the position of the oxo group is a key distinction: at the 5-position in 2-amino-5-oxohexanoic acid versus the 6-position in allysine. This difference would almost certainly affect its potential to interact with the active site of lysyl oxidase or other related enzymes.
The table below details the enzymatic biosynthesis of allysine.
| Feature | Description |
| Enzyme | Lysyl Oxidase (LOX) / Protein-lysine 6-oxidase wikipedia.org |
| Substrate | Peptidyl lysine residues (lysine within a collagen or elastin polypeptide chain) nih.gov |
| Product | Peptidyl 2-amino-6-oxohexanoic acid (allysine) wikipedia.org |
| Reaction Type | Oxidative deamination uniprot.org |
| Cofactors | Copper (Cu²⁺) and a lysine tyrosylquinone (LTQ) cofactor derived from a tyrosine residue within the enzyme itself. nih.gov |
| Biological Process | Initiation of collagen and elastin cross-linking in the extracellular matrix. wikipedia.org |
Mechanistic Elucidation and Molecular Interactions of 2 Amino 5 Oxohexanoic Acid
Unraveling Reaction Mechanisms in Biocatalytic Transformations
The primary mechanism of action for 2-Amino-5-oxohexanoic acid observed in biological systems involves its formation as a covalently bound adduct to the active site of specific enzymes. This transformation typically occurs following the introduction of its diazo-analog, 6-diazo-5-oxo-L-norleucine (DON). DON, a potent glutamine antagonist, serves as a mechanism-based inactivator for a range of glutamine-utilizing enzymes. researchgate.net
The process begins with the competitive binding of the glutamine analog to the enzyme's active site. Subsequently, a chemical transformation leads to the formation of a stable, covalent bond between the enzyme and the resulting 2-Amino-5-oxohexanoic acid moiety. This effectively and often irreversibly inhibits the enzyme. researchgate.net For instance, in studies involving Escherichia coli glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase, the inactivation by DON results in 2-Amino-5-oxohexanoic acid being covalently attached to a cysteine residue in the glutamine binding site. rcsb.orgresearchgate.net Similarly, crystallographic studies of ferredoxin-dependent glutamate (B1630785) synthase (GltS) from Synechocystis have shown that the reaction with DON leads to a covalent adduct of 2-Amino-5-oxohexanoic acid with the N-terminal cysteine (Cys1) of the enzyme. researchgate.netcapes.gov.brresearchgate.net This adduct is considered a mimic of the glutamyl-thioester intermediate formed during the natural catalytic cycle of L-glutamine hydrolysis. researchgate.netcapes.gov.brresearchgate.net
While the formation of 2-Amino-5-oxohexanoic acid as an enzymatic adduct from its diazo precursor is well-documented, information regarding other biocatalytic transformations, such as its synthesis or degradation by specific enzymatic pathways, is not extensively covered in publicly available research. General synthesis methods may employ enzymatic routes, but specific enzymes and their mechanisms are not detailed. capes.gov.br
Identification and Characterization of Specific Molecular Targets and Biological Pathways
Research has identified several key enzymes that are molecular targets of 2-Amino-5-oxohexanoic acid, primarily through its formation from glutamine antagonists like DON. These enzymes are crucial components of fundamental metabolic pathways.
Key Molecular Targets of 2-Amino-5-oxohexanoic Acid
| Enzyme | Organism(s) | Biological Pathway Affected |
| Glutamine Phosphoribosylpyrophosphate Amidotransferase | Escherichia coli | de novo Purine (B94841) Biosynthesis |
| Ferredoxin-Dependent Glutamate Synthase (GltS) | Synechocystis, H. thermophilus | Nitrogen Assimilation/Metabolism |
| Enzymes of the L-methionine biosynthesis pathway | Candida albicans | Amino Acid Biosynthesis |
Glutamine Phosphoribosylpyrophosphate (PRPP) Amidotransferase: This enzyme catalyzes the first committed step in the de novo purine biosynthesis pathway. nih.gov The covalent modification of this enzyme by 2-Amino-5-oxohexanoic acid (derived from DON) leads to its inactivation, thereby blocking the synthesis of purines, which are essential for DNA, RNA, and energy metabolism. rcsb.orgresearchgate.net The inactivation of this pathway is a significant contributor to the compound's broader biological effects.
Ferredoxin-Dependent Glutamate Synthase (GltS): This enzyme is a critical player in nitrogen assimilation in many bacteria and plants, catalyzing the formation of glutamate from glutamine and 2-oxoglutarate. capes.gov.brnih.govwikipedia.org The covalent binding of 2-Amino-5-oxohexanoic acid to the glutaminase (B10826351) domain of GltS inhibits the enzyme, disrupting the flow of nitrogen within the cell. researchgate.netresearchgate.net This can have profound effects on the organism's ability to synthesize nitrogen-containing compounds. The enzyme from Hydrogenobacter thermophilus is noted to be activated by organic acids of the reductive tricarboxylic acid cycle, suggesting a link between carbon and nitrogen metabolism regulation that could be perturbed by this inhibition. nih.gov
Candida albicans and the L-Methionine Biosynthesis Pathway: There is evidence suggesting that enzymes within the L-methionine biosynthesis pathway in the pathogenic fungus Candida albicans are potential targets. nih.govmostwiedzy.pl This pathway is essential for fungi and absent in humans, making its components attractive targets for antifungal agents. nih.gov While 2-Amino-5-oxohexanoic acid has been mentioned in this context, the specific enzyme(s) it inhibits within this pathway and the detailed mechanism of action require further elucidation. nih.govmostwiedzy.pl
Analysis of Binding Affinities and Receptor Interactions in Model Systems
The interaction of 2-Amino-5-oxohexanoic acid with its molecular targets has been characterized in detail through X-ray crystallography, providing a clear picture of the binding mode at the atomic level.
Interaction with Glutamine Phosphoribosylpyrophosphate (PRPP) Amidotransferase: In the crystal structure of E. coli PRPP amidotransferase (PDB ID: 1ECG), the 2-Amino-5-oxohexanoic acid moiety is covalently bound to the sulfur atom of the N-terminal Cysteine 1 residue. rcsb.org This covalent linkage forms a stable thioether bond. The analysis of the binding site reveals that the inhibitor is anchored through a network of interactions with surrounding amino acid residues. Key residues identified as important for glutamine binding and, by extension, the interaction with its analog, include Arginine 73 and Aspartate 127. rcsb.orgresearchgate.net Furthermore, Tyrosine 74 is noted as a crucial residue for the communication between the glutamine-binding domain and the PRPP-binding domain of the enzyme. rcsb.orgresearchgate.net The formation of a 20 Å long channel that transfers the ammonia (B1221849) intermediate between the two active sites is a key feature of the active enzyme, and the binding of the inhibitor in the glutamine site disrupts this function. pdbj.orgrcsb.org
Advanced Analytical Methodologies for Research on 2 Amino 5 Oxohexanoic Acid
High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry)
The definitive identification of 2-Amino-5-oxohexanoic acid relies on spectroscopic methods that provide unambiguous structural data. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose.
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the compound. Techniques like Time-of-Flight (TOF) or Orbitrap MS can determine the mass-to-charge ratio (m/z) with high precision (typically within 10 ppm), allowing for the calculation of a unique molecular formula. tmiclinode.com This method verifies the presence of all expected atoms (carbon, hydrogen, nitrogen, oxygen) in their correct numbers. MS analysis has been mentioned in documentation related to the compound, confirming its application in research. epo.orgpg.edu.plgoogle.com Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments can elucidate the structure by showing how the molecule breaks apart, providing further evidence for the location of functional groups.
| Technique | Parameter | Expected Observation |
|---|---|---|
| 1H NMR | Chemical Shift (δ) | Distinct signals for protons at C2 (α-amino), C3, C4, and C6 (methyl ketone). |
| 13C NMR | Chemical Shift (δ) | Signals corresponding to the carboxyl (C1), α-carbon (C2), methylene (B1212753) carbons (C3, C4), ketone carbonyl (C5), and methyl carbon (C6). epo.org |
| HRMS | Molecular Formula | C₆H₁₁NO₃ |
| Exact Mass [M+H]+ | 146.0761 (Calculated for C₆H₁₂NO₃+) |
Chromatographic Methodologies for Purity Assessment and Isolation of Research Samples (e.g., High-Performance Liquid Chromatography (HPLC))
Chromatography is essential for separating 2-Amino-5-oxohexanoic acid from reaction byproducts, starting materials, or other metabolites, thereby ensuring the purity of samples used in subsequent experiments.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like amino acids. pg.edu.plgoogle.com A typical approach involves reversed-phase HPLC, where the compound is passed through a column containing a nonpolar stationary phase (such as C18). A polar mobile phase, often a gradient mixture of water and a solvent like acetonitrile (B52724) with an acid modifier (e.g., trifluoroacetic acid), is used for elution. The purity is determined by integrating the area of the peak corresponding to the target compound relative to the total area of all peaks detected, commonly by a Diode-Array Detector (DAD) or an ultraviolet (UV) detector. pg.edu.pl
For preparative applications, HPLC can be scaled up to isolate larger quantities of the compound for research purposes. The principles remain the same, but larger columns and higher flow rates are employed to achieve the desired separation and collection of the pure fraction. The use of liquid chromatography is also an integral part of LC-MS analysis, where the separation power of HPLC is directly coupled with the detection specificity of mass spectrometry. tmiclinode.com
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV/DAD (e.g., 210 nm) or Mass Spectrometry |
| Column Temperature | 25-40 °C |
Integration of Multi-Omics Approaches for Pathway Elucidation
Understanding the biological role of 2-Amino-5-oxohexanoic acid requires moving beyond simple detection and looking at its context within complex biological systems. The integration of multiple "omics" disciplines—such as metabolomics, transcriptomics, and proteomics—offers a powerful strategy for elucidating the metabolic pathways in which this compound may participate. nih.gov
Metabolomics , the large-scale study of small molecules, serves as the entry point, having successfully identified 2-Amino-5-oxohexanoic acid in biological samples. tmiclinode.comworktribe.com Its detection in studies of metabolic responses to stress suggests a potential role in cellular regulation. worktribe.com
To elucidate its origin and fate, metabolomics data can be integrated with other omics layers. oup.com For instance:
Transcriptomics (analyzing RNA) and Proteomics (analyzing proteins) can be used to identify enzymes whose expression levels correlate with the abundance of 2-Amino-5-oxohexanoic acid. A significant correlation might point to the enzyme responsible for its synthesis or degradation.
By combining these datasets, researchers can build a more complete picture of metabolic networks. nih.govmdpi.combiorxiv.org If the appearance of 2-Amino-5-oxohexanoic acid coincides with changes in the expression of specific genes and proteins within known amino acid metabolism pathways, it provides strong evidence for its function. nih.gov This multi-omics approach is critical for moving from compound identification to functional understanding, potentially revealing novel metabolic routes or regulatory roles. oup.com
Computational and Theoretical Approaches to Understanding 2 Amino 5 Oxohexanoic Acid
Quantum Mechanical Studies of Molecular Structure, Reactivity, and Conformation
Quantum mechanics (QM) provides a fundamental description of the electronic structure and geometry of molecules. nih.gov These methods, ranging from semi-empirical to high-level ab initio calculations, can be used to predict a wide array of molecular properties with high accuracy.
Molecular Structure and Conformation:
Ab initio methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are powerful tools for conformational analysis. nih.gov By calculating the potential energy surface of the molecule, researchers can identify various low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might behave in different environments, such as in solution or when binding to a biological target.
Reactivity and Electronic Properties:
QM calculations can also shed light on the chemical reactivity of 2-amino-5-oxohexanoic acid. By analyzing the distribution of electrons within the molecule, it is possible to identify regions that are susceptible to nucleophilic or electrophilic attack. Key electronic properties that can be calculated include:
Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution around the molecule, highlighting electron-rich and electron-poor regions.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.
Illustrative Data Table: Predicted Quantum Mechanical Properties
While specific experimental or calculated data for 2-amino-5-oxohexanoic acid is scarce in the literature, a hypothetical set of quantum mechanical descriptors could be generated, as shown in the table below. This table illustrates the types of data that would be obtained from such a study.
| Property | Hypothetical Value | Significance |
| Total Energy | -X Hartrees | Indicates the overall stability of the molecule. |
| Dipole Moment | Y Debye | Reflects the polarity of the molecule. |
| HOMO Energy | -Z eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -W eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | (Z-W) eV | Indicates chemical reactivity and kinetic stability. |
Molecular Dynamics Simulations for Investigating Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. scispace.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, dynamic view of a molecule's behavior in a biological context.
For 2-amino-5-oxohexanoic acid, MD simulations would be invaluable for understanding its interactions with biomolecules, such as proteins or nucleic acids. These simulations can reveal:
Binding Modes: How the compound fits into the binding site of a target protein.
Interaction Energetics: The strength and nature of the interactions (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces) between the compound and the biomolecule.
Conformational Changes: How the compound and the biomolecule adapt their shapes upon binding.
Solvation Effects: The role of water molecules in mediating the binding process.
A typical MD simulation protocol for studying the interaction of 2-amino-5-oxohexanoic acid with a target protein would involve:
System Setup: Placing the compound and the protein in a simulation box filled with water molecules and ions to mimic physiological conditions.
Energy Minimization: Optimizing the geometry of the system to remove any steric clashes.
Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.
Production Run: Running the simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the desired biological events.
Illustrative Data Table: Key Parameters from a Hypothetical MD Simulation
The following table provides an example of the types of quantitative data that can be extracted from an MD simulation of 2-amino-5-oxohexanoic acid binding to a hypothetical enzyme.
| Parameter | Hypothetical Value/Observation | Significance |
| Binding Free Energy | -ΔG kcal/mol | Predicts the affinity of the compound for the target. |
| Root Mean Square Deviation (RMSD) | X Å | Measures the stability of the compound in the binding site. |
| Number of Hydrogen Bonds | Y (average) | Quantifies a key type of interaction stabilizing the complex. |
| Solvent Accessible Surface Area (SASA) | Z Ų | Indicates how much of the compound is buried upon binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are widely used in drug discovery to predict the activity of new, untested compounds and to guide the design of more potent molecules. youtube.com
A QSAR study involves the following steps:
Data Set Collection: Assembling a set of molecules with known biological activities.
Descriptor Calculation: Quantifying the structural, physical, and chemical properties of the molecules using numerical values called descriptors. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the biological activity. nih.govresearchgate.net
Model Validation: Assessing the predictive power and robustness of the QSAR model using internal and external validation techniques. researchgate.net
For 2-amino-5-oxohexanoic acid, a QSAR model could be developed if a series of its derivatives with measured biological activities (e.g., enzyme inhibition) were available. The model could then be used to predict the activity of new derivatives and to understand which molecular features are important for the desired biological effect.
Illustrative Data Table: Descriptors in a Hypothetical QSAR Model
This table shows a selection of molecular descriptors that might be used in a QSAR model for a series of compounds related to 2-amino-5-oxohexanoic acid.
| Descriptor Class | Example Descriptor | Information Encoded |
| Constitutional | Molecular Weight | Size of the molecule. |
| Topological | Wiener Index | Branching of the molecular skeleton. |
| Geometrical | Molecular Surface Area | Three-dimensional size and shape. |
| Electronic | LogP | Lipophilicity of the molecule. |
| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability. |
While direct computational studies on 2-amino-5-oxohexanoic acid hydrobromide are not readily found in the literature, the theoretical and computational frameworks described here provide a clear roadmap for how such investigations could be conducted. These methods hold the potential to unlock a deeper understanding of the molecule's properties and its interactions within biological systems, thereby guiding future experimental research.
Applications of 2 Amino 5 Oxohexanoic Acid in Organic Synthesis and Chemical Biology Research
Utility as a Versatile Building Block in the Synthesis of Complex Organic Molecules
As a derivative of (S)-2-aminoadipic acid, the related compound (S)-2,6-diamino-5-oxohexanoic acid has been identified as an important intermediate in the synthesis of α-aminoadipic acid peptides. While direct and extensive examples of 2-amino-5-oxohexanoic acid as a building block in the synthesis of complex organic molecules are not prevalent in the reviewed literature, its structural features suggest its potential as a precursor for various molecular scaffolds. The presence of three distinct functional groups—an amine, a carboxylic acid, and a ketone—offers multiple points for chemical modification and elaboration, paving the way for the construction of more complex structures.
Strategic Incorporation into Peptide-Based Constructs for Research Tool Development
The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel research tools. The ketone group in the side chain of 2-amino-5-oxohexanoic acid offers a unique chemical handle for bioconjugation. Research has demonstrated the attachment of the closely related 5-oxohexanoic acid to the N-terminal of peptides and glycopeptides. This modification facilitates the subsequent attachment of these constructs to aminooxy-functionalized molecules, which can be used for nanoparticle-surface modification google.com. This suggests a parallel application for 2-amino-5-oxohexanoic acid, where its ketone functionality can be used for the site-specific labeling of peptides with probes, drugs, or imaging agents through oxime ligation.
The synthesis of peptides containing oxo amino acids has been explored to study intermolecular interactions. The carbonyl group of the oxo residue can act as a hydrogen bond acceptor, a feature not present in natural amino acids, which can influence the structure and interaction of synthetic peptides plantaedb.com. This strategic incorporation can thus be used to modulate the conformational properties of peptides and to design new peptide-based tools with specific binding characteristics.
| Compound | Application in Peptide Modification | Reference |
| 5-oxohexanoic acid | N-terminal modification for attachment to aminooxy-functionalized molecules and nanoparticle-surface modification. | google.com |
| Oxo amino acids (general) | Introduction of additional hydrogen bonding opportunities to influence peptide crystal structures and intermolecular interactions. | plantaedb.com |
Exploitation in Biosynthetic Pathway Engineering in Recombinant Microorganisms
Development of Chemical Probes and Intermediates for Biological Studies
The development of chemical probes is essential for elucidating biological processes. The unique structure of 2-amino-5-oxohexanoic acid makes it a potential intermediate for the synthesis of such probes. The ketone functionality, as mentioned earlier, is a valuable reactive handle for click chemistry and other bioconjugation techniques. This allows for the attachment of fluorophores, affinity tags, or cross-linking agents.
While specific chemical probes derived directly from 2-amino-5-oxohexanoic acid are not detailed in the available literature, the general principle of using amino acids as scaffolds for probe development is well-established. For instance, the related compound (S)-2,6-diamino-5-oxohexanoic acid serves as an important intermediate for the synthesis of alpha-aminoadipic acid peptides, which can be used in various biological studies nih.gov. This highlights the potential of 2-amino-5-oxohexanoic acid to serve a similar role as a precursor to more complex molecules designed for biological investigations.
Emerging Research Frontiers and Future Perspectives
Discovery of Novel Biological Roles and Metabolic Pathways for 2-Amino-5-oxohexanoic Acid
While the comprehensive biological role of 2-Amino-5-oxohexanoic acid is still under investigation, its chemical structure provides clues to its potential metabolic significance. Classified as a 5-oxo monocarboxylic acid and a non-proteinogenic alpha-amino acid, it is structurally related to hexanoic acid. ebi.ac.uknih.gov The presence of both a ketone and an alpha-amino acid moiety suggests it could be an intermediate in unique metabolic pathways involving amino acid and fatty acid metabolism.
Research has identified its conjugate base, 2-amino-5-oxohexanoate, in the Asian honey bee, Apis cerana, although its specific function in this organism remains to be elucidated. nih.govnih.gov The general catabolism of amino acids involves the removal of the amino group via transamination, converting the amino acid into an α-keto acid. khanacademy.org This α-keto acid backbone can then enter central metabolic pathways. Given its structure, 2-Amino-5-oxohexanoic acid could potentially participate in or be a product of such transamination reactions, linking it to the broader network of amino acid utilization.
Future research is likely to focus on identifying specific enzymes that synthesize or degrade 2-Amino-5-oxohexanoic acid. Its structural similarity to 2-aminoadipic acid, an important intermediate in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics, suggests that it could be a substrate or inhibitor for enzymes involved in related pathways. google.com Elucidating these connections is a key objective in understanding its full biological context.
Innovations in Stereocontrolled Synthesis and Advanced Derivatization Methodologies
The development of synthetic routes that control the stereochemistry at the α-carbon is crucial for producing enantiomerically pure 2-Amino-5-oxohexanoic acid, which is essential for studying its specific biological interactions. While specific methods for this compound are not widely published, strategies used for structurally similar amino acids, such as (S)-2,6-diamino-5-oxohexanoic acid, provide a blueprint for future synthetic innovations. A patented method for a related compound highlights a multi-step process starting from L-2-aminoadipic acid, demonstrating a feasible pathway for maintaining stereochemical integrity. google.com
Exemplary Stereocontrolled Synthesis Pathway for a Related Compound
| Step | Reactants | Reagents/Catalysts | Product | Purpose |
|---|---|---|---|---|
| 1 | L-2-aminoadipic acid | 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu), Sodium bicarbonate | Compound 1 (Fmoc-protected amino acid) | Protection of the α-amino group. |
| 2 | Compound 1 | Paraformaldehyde, p-toluenesulfonic acid | Compound 2 | Formation of an oxazolidinone ring. |
| 3 | Compound 2 | Di-tert-butyl dicarbonate, Pyridine, Ammonium (B1175870) carbonate | Compound 3 | Further modification and protection steps. |
This table is based on the synthesis of (S)-2,6-diamino-5-oxohexanoic acid and illustrates a potential strategy for stereocontrolled synthesis. google.com
For analysis, advanced derivatization techniques are critical for the unambiguous identification and quantification of 2-Amino-5-oxohexanoic acid in complex biological samples. Methodologies developed for analyzing monosaccharides and other polar metabolites can be adapted. A two-step derivatization protocol using oximation followed by silylation is particularly promising. nih.gov The first step, involving reagents like hydroxylamine (B1172632) hydrochloride, converts the keto group into an oxime. The second step, using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces acidic protons on the carboxyl and amino groups with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the compound, making it suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
Development of Highly Efficient Enzymatic and Cell-Free Systems for Research-Scale Production
The limitations and costs of traditional chemical synthesis have spurred research into biotechnological production methods. Enzymatic synthesis and cell-free systems represent powerful platforms for the research-scale production of 2-Amino-5-oxohexanoic acid.
Enzymatic methods offer high specificity and operate under mild conditions. Research on the production of the related compound 6-oxohexanoic acid from 6-aminohexanoic acid provides a compelling model. tandfonline.comtandfonline.comnih.gov In this system, an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. successfully catalyzed the conversion with high yield. tandfonline.comtandfonline.com A similar biocatalytic approach could be developed for 2-Amino-5-oxohexanoic acid, potentially using an amino acid oxidase that acts on the α-amino group of a precursor. The optimization of such a system would involve careful selection of the enzyme, pH, temperature, and the addition of co-factors or enzymes like catalase to remove inhibitory byproducts such as hydrogen peroxide. tandfonline.comnih.gov
Cell-free systems, particularly cell-free protein synthesis (CFPS), offer an even more versatile platform. embopress.orgnih.gov These systems remove the constraints of cell viability and allow for direct manipulation of the reaction environment. nih.gov A key advantage is the ability to incorporate non-genetically encoded amino acids (ngeAAs) into peptides and proteins. nih.govnih.gov By designing an orthogonal tRNA–aminoacyl-tRNA synthetase pair specific for 2-Amino-5-oxohexanoic acid, it could be site-specifically incorporated into novel proteins. This opens the door to creating biopolymers with new chemical functionalities, imaging agents, or therapeutic candidates. Modern CFPS systems can achieve high protein yields (over 1 mg/mL), making them viable for producing sufficient quantities for research purposes. embopress.orgnih.gov
Integration of Systems Biology Approaches with Targeted Metabolic Studies
Understanding the role of a single metabolite like 2-Amino-5-oxohexanoic acid requires a holistic view of the biological system. Systems biology, which integrates high-dimensional 'omics' data with computational modeling, provides the necessary tools for this task. nih.gov By combining metabolomics with transcriptomics and proteomics, researchers can move beyond studying isolated components to understanding network-level interactions. embopress.org
A typical systems biology workflow to investigate 2-Amino-5-oxohexanoic acid would involve:
Metabolomic Profiling: Quantifying the levels of 2-Amino-5-oxohexanoic acid and other related metabolites in cells or tissues under different genetic or environmental conditions using techniques like GC-MS or LC-MS.
Transcriptomic/Proteomic Analysis: Simultaneously measuring genome-wide mRNA transcripts (transcriptomics) or the full suite of proteins (proteomics) from the same samples.
Data Integration and Correlation Analysis: Using computational tools to identify statistically significant correlations between the abundance of 2-Amino-5-oxohexanoic acid and the expression levels of specific genes or proteins. embopress.org
This approach can generate powerful hypotheses. For example, a strong positive correlation between the concentration of 2-Amino-5-oxohexanoic acid and the expression of a particular enzyme-coding gene could identify a candidate for its biosynthesis. embopress.org Conversely, negative correlations might suggest a regulatory role where the metabolite inhibits a specific pathway. These data-driven hypotheses can then be validated through targeted biochemical experiments, accelerating the discovery of the compound's function and its place within the metabolic network of an organism. nih.govnih.gov
Q & A
Basic Research Questions
Q. How can 2-amino-5-oxohexanoic acid hydrobromide be synthesized with high purity?
- Methodology :
- Step 1 : Start with 5-amino-4-oxopentanoic acid (precursor) and react with hydrogen bromide (HBr) in a controlled anhydrous environment to form the hydrobromide salt.
- Step 2 : Purify via recrystallization using ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm structure using H NMR (DMSO-d6, δ 2.1–2.5 ppm for ketone protons) .
- Critical Parameters : Maintain stoichiometric excess of HBr (1.2 eq.) and reaction temperature ≤40°C to avoid decomposition.
Q. What analytical techniques are recommended for validating the hydrobromide counterion?
- Methodology :
- Ion Chromatography : Quantify bromide ions using a conductivity detector (e.g., retention time ~3.5 min for Br⁻).
- Elemental Analysis : Confirm Br content (theoretical ~28.5% for CHNO·HBr).
- FTIR : Identify characteristic N–H and C=O stretches (1650–1750 cm) and Br⁻ vibrations (600–700 cm) .
Q. What safety precautions are essential during handling?
- Key Measures :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact (GHS H315) and inhalation of dust (GHS H335) .
- Ventilation : Use fume hoods for reactions involving HBr gas.
- Storage : Store at 2–8°C in amber glass under inert atmosphere (N) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?
- Troubleshooting :
- Deuterated Solvents : Use DO or DMSO-d6 to eliminate solvent interference.
- Internal Standards : Add tetramethylsilane (TMS) for H NMR calibration.
- Comparative Analysis : Cross-reference with spectra of analogous hydrobromide salts (e.g., citalopram hydrobromide δ 2.3–3.0 ppm for aliphatic protons) .
Q. What strategies optimize stability in aqueous solutions for pharmacokinetic studies?
- Approach :
- pH Control : Prepare buffered solutions (pH 4–6) to minimize hydrolysis.
- Lyophilization : Freeze-dry the compound for long-term storage.
- Degradation Monitoring : Use accelerated stability testing (40°C/75% RH) with HPLC to track impurity profiles (e.g., 5-oxohexanoic acid as a degradation product) .
Q. How can reaction mechanisms for hydrobromide salt formation be validated under varying conditions?
- Experimental Design :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR (disappearance of C=O stretch at 1720 cm).
- Isotopic Labeling : Use N-labeled precursors to track amine protonation pathways.
- Computational Modeling : Perform DFT calculations to compare energy barriers for HBr vs. HCl salt formation .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility values across studies?
- Resolution Framework :
- Standardized Protocols : Use USP/PhEur guidelines for solubility testing (e.g., shake-flask method in PBS pH 7.4).
- Temperature Control : Ensure measurements at 25°C ± 0.5°C.
- Documentation : Report solvent purity (e.g., HPLC-grade water) and equilibration time (≥24 hr) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
